molecular formula C21H18BrNO3 B8481866 methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate

Cat. No.: B8481866
M. Wt: 412.3 g/mol
InChI Key: QFOYYQIUDDTVOT-UHFFFAOYSA-N
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Description

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromonaphthalene moiety and a dimethyl-benzoate group. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate typically involves multiple steps. One common method includes the reaction of 3-bromonaphthalene-1-carbonyl chloride with 2,4-dimethylbenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate involves its interaction with specific molecular targets. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbonyl and ester groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromonaphthalene-1-carboxylate
  • Methyl 2,4-dimethylbenzoate
  • 3-Bromonaphthalene-1-carbonyl chloride

Uniqueness

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromonaphthalene and dimethyl-benzoate moieties allows for versatile applications in various fields of research .

Properties

Molecular Formula

C21H18BrNO3

Molecular Weight

412.3 g/mol

IUPAC Name

methyl 3-[(3-bromonaphthalene-1-carbonyl)amino]-2,4-dimethylbenzoate

InChI

InChI=1S/C21H18BrNO3/c1-12-8-9-16(21(25)26-3)13(2)19(12)23-20(24)18-11-15(22)10-14-6-4-5-7-17(14)18/h4-11H,1-3H3,(H,23,24)

InChI Key

QFOYYQIUDDTVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)NC(=O)C2=CC(=CC3=CC=CC=C32)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-1-naphthoic acid (0.40 g, 1.59 mmol) in CH2Cl2 (8 mL) at 0° C. are added methyl 3-amino-2,4-dimethylbenzoate (0.26 g, 1.43 mmol, see preparation 10) and triethylamine (0.78 ml, 5.38 mmol). After stirring the reaction mixture for 10 minutes, 1-propanephosphonic acid cyclic anhydride (50% solution in ethyl acetate, 2.03 ml, 3.18 mmol) is added via syringe and stirred at room temperature. After 16 hours, the reaction is diluted with water and extracted with ethyl acetate. The organic layers are combined and dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography (silica gel) with 5% EtOAc in hexane as eluent to afford the product as a white solid (0.52 g, 79%). Mass spectrum (m/z): 412.3 (M+1).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

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